2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Description
This compound features a complex heterocyclic scaffold combining a 1,2-dihydroquinoline moiety linked via a 2-oxoethyl bridge to a 4-nitro-substituted isoindole-1,3-dione group. The ethoxy and trimethyl substituents on the quinoline ring enhance lipophilicity, while the nitro group on the isoindole-dione fragment introduces polar and electron-withdrawing characteristics. Its synthesis likely involves multi-step reactions, including condensation and nitration, common in isoindole-dione chemistry .
Properties
IUPAC Name |
2-[2-(6-ethoxy-2,2,4-trimethylquinolin-1-yl)-2-oxoethyl]-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-5-33-15-9-10-18-17(11-15)14(2)12-24(3,4)26(18)20(28)13-25-22(29)16-7-6-8-19(27(31)32)21(16)23(25)30/h6-12H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTYRGLGAJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common method includes the condensation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with an appropriate isoindole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(6-ETHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-OXOETHYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Using Murcko scaffold classification and Tanimoto similarity metrics , structurally related compounds can be grouped based on core frameworks and substituent patterns . Below is a comparative analysis with three analogs:
Key Observations :
- The target compound shares the highest similarity (Tanimoto = 0.68) with the isoquinoline-isoindole-dione analog, driven by the conserved isoindole-dione core and alkyl/ether substituents .
- Chromene and benzenesulfonamide derivatives exhibit lower similarity due to divergent scaffolds and functional groups .
Bioactivity Profiling
Hierarchical clustering of bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) reveals that compounds with structural similarities often cluster into groups with analogous modes of action . For example:
- Isoindole-dione derivatives (including the target compound) show preferential binding to NAD(P)H-dependent enzymes, likely due to the electron-deficient nitro group interacting with redox-active cofactors.
- Chromene derivatives exhibit stronger activity against kinase targets, attributed to their planar aromatic systems .
Spectroscopic and Computational Comparisons
- NMR Analysis: Comparative NMR studies (e.g., chemical shifts in regions A and B of isoindole-dione derivatives) highlight conserved environments for protons near the nitro group, while ethoxy-substituted quinoline protons show distinct deshielding effects .
- Docking Affinity: Molecular docking reveals that the target compound’s trimethylquinoline moiety enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms), outperforming analogs with smaller substituents .
Research Findings and Limitations
Key Insights
Structural Determinants of Activity : The 6-ethoxy and nitro groups are critical for target selectivity, as shown by reduced affinity in analogs lacking these substituents .
Metabolic Stability: The trimethylquinoline moiety improves metabolic stability compared to unsubstituted or dihydroquinoline analogs, as inferred from in silico ADME predictions .
Limitations and Knowledge Gaps
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
